molecular formula C15H12Br2N2 B13666115 2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole

2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole

Cat. No.: B13666115
M. Wt: 380.08 g/mol
InChI Key: GRKNTEQTCVUHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole is an organic compound that features a dibromophenyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole typically involves the reaction of 2,6-dibromobenzaldehyde with pyrrole under specific conditions. One common method includes the use of a palladium-catalyzed double annulation reaction with arynes to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium acetate.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole involves its interaction with specific molecular targets. For example, it has been shown to inhibit biotin carboxylase, an enzyme involved in fatty acid synthesis . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not. Its dual pyrrole rings and dibromophenyl group provide a versatile framework for further chemical modifications and applications.

Properties

Molecular Formula

C15H12Br2N2

Molecular Weight

380.08 g/mol

IUPAC Name

2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole

InChI

InChI=1S/C15H12Br2N2/c16-10-4-1-5-11(17)14(10)15(12-6-2-8-18-12)13-7-3-9-19-13/h1-9,15,18-19H

InChI Key

GRKNTEQTCVUHNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(C2=CC=CN2)C3=CC=CN3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.